2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione
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Overview
Description
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione is a complex organic compound characterized by multiple hydroxyl groups and chromene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione involves multiple steps. One common method includes the reaction of cyanuric chloride with 1,3-xylene in the presence of a Lewis acid and an inert chlorinated aromatic solvent. This reaction is conducted at temperatures ranging from 0°C to 110°C. The intermediate product, 2-chloro-4,6-bis(2,4-dimethylphenyl)-s-triazine, is then reacted with resorcinol without isolation to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites, modulating the activity of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one dihydrate: Similar in structure but lacks the peroxy groups.
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran: Contains a benzofuran ring instead of the chromene structure
Uniqueness
The uniqueness of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione lies in its complex structure, which includes multiple hydroxyl and peroxy groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C45H26O22 |
---|---|
Molecular Weight |
918.7 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione |
InChI |
InChI=1S/C45H26O22/c46-15-1-4-20(23(51)7-15)39-43(36(58)32-26(54)10-18(49)12-29(32)61-39)65-64-42-34-31(14-28(56)35(42)57)63-41(22-6-3-17(48)9-25(22)53)45(38(34)60)67-66-44-37(59)33-27(55)11-19(50)13-30(33)62-40(44)21-5-2-16(47)8-24(21)52/h1-14,28,46-56H |
InChI Key |
YUFWSQNXJLDJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C(=O)C(C=C3O2)O)OOC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=C(C=C(C=C6)O)O)OOC7=C(OC8=CC(=CC(=C8C7=O)O)O)C9=C(C=C(C=C9)O)O |
Origin of Product |
United States |
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